REACTION_CXSMILES
|
C(=O)([O-])[O-].[Cs+].[Cs+].O1CCOCC1.I[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=1.Br.CC1(C)C(C)(C)OB([C:29]2[CH:30]=[CH:31][C:32]3[N:33]([CH:35]=[C:36]([C:38]([O:40][CH2:41][CH3:42])=[O:39])[N:37]=3)[CH:34]=2)O1>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].O>[N:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=1[C:29]1[CH:30]=[CH:31][C:32]2[N:33]([CH:35]=[C:36]([C:38]([O:40][CH2:41][CH3:42])=[O:39])[N:37]=2)[CH:34]=1 |f:0.1.2,5.6,7.8.9.10|
|
Name
|
caesium carbonate
|
Quantity
|
3.18 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
IC1=NC=CC=C1
|
Name
|
ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide
|
Quantity
|
848 mg
|
Type
|
reactant
|
Smiles
|
Br.CC1(OB(OC1(C)C)C=1C=CC=2N(C1)C=C(N2)C(=O)OCC)C
|
Name
|
|
Quantity
|
89 mg
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Name
|
|
Quantity
|
9.3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
partially concentrated
|
Type
|
ADDITION
|
Details
|
diluted with dichloromethane
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The organic phase is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed on a silica cartridge
|
Type
|
WASH
|
Details
|
eluting with a mixture of dichloromethane and cyclohexane (80/20)
|
Type
|
ADDITION
|
Details
|
The fractions containing the expected product
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C=1C=CC=2N(C1)C=C(N2)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 317 mg | |
YIELD: CALCULATEDPERCENTYIELD | 55.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |